4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
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Overview
Description
4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a heterocyclic compound that combines an indole moiety with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine typically involves the condensation of 1-methylindole-3-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted indole derivatives .
Scientific Research Applications
4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with biological targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known tubulin inhibitor .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of 4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Thiosemicarbazide: Another precursor used in the synthesis.
N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: A compound with similar biological activities.
Uniqueness
This compound is unique due to its dual indole-thiazole structure, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler indole or thiazole derivatives.
Properties
IUPAC Name |
4-(1-methylindol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-15-6-9(10-7-16-12(13)14-10)8-4-2-3-5-11(8)15/h2-7H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOLYHPQNUTSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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